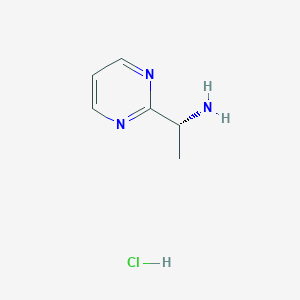

(1R)-1-pyrimidin-2-ylethanamine;hydrochloride

Description

BenchChem offers high-quality (1R)-1-pyrimidin-2-ylethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-pyrimidin-2-ylethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-pyrimidin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFPQOISZUZLBH-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of (1R)-1-pyrimidin-2-ylethanamine HCl

Executive Summary

In the landscape of modern structure-based drug design (SBDD), the strategic deployment of chiral building blocks is paramount for navigating complex protein-ligand interfaces. (1R)-1-pyrimidin-2-ylethanamine hydrochloride (CAS: 2387560-79-2) has emerged as a critical pharmacophoric moiety, particularly in the development of targeted protein inhibitors and degraders. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, stereochemical significance, and step-by-step synthetic integration, anchored by its field-proven application in optimizing BCL6 (B-cell lymphoma 6) inhibitors [1].

By understanding the causality behind its physical state (the hydrochloride salt) and its spatial geometry (the 1R enantiomer), drug development professionals can leverage this building block to perturb solvated protein pockets and drive submicromolar cellular activity.

Core Physicochemical Properties

The physical and chemical profile of a building block dictates its handling, stability, and reactivity in late-stage functionalization. The hydrochloride salt form of (1R)-1-pyrimidin-2-ylethanamine is specifically engineered to mitigate the inherent volatility and oxidative susceptibility of the free primary amine.

Quantitative Data Summary

| Property | Value / Description | Analytical Causality & Impact |

| IUPAC Name | (1R)-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride | Defines the absolute stereochemistry critical for target binding. |

| CAS Number | 2387560-79-2 | Unique identifier for the enantiopure salt form [2]. |

| Molecular Formula | C₆H₁₀ClN₃ | Represents the protonated amine and chloride counterion. |

| Molecular Weight | 159.62 g/mol | Low molecular weight ensures high atom economy in coupling. |

| Appearance | Solid (White to off-white powder) | Indicates high crystalline purity; facilitates gravimetric dispensing. |

| Purity | ≥ 97% (Typical commercial standard) | Minimizes downstream purification bottlenecks in library synthesis[3]. |

| Solubility Profile | Highly soluble in H₂O, DMSO, MeOH | The HCl salt ensures rapid dissolution in polar aprotic/protic solvents used in cross-coupling. |

The Role of the Hydrochloride Salt

Primary amines are prone to atmospheric degradation via the absorption of carbon dioxide (forming carbamates) and moisture. By isolating (1R)-1-pyrimidin-2-ylethanamine as a hydrochloride salt, the amine lone pair is protonated (

Mechanistic Role in Structure-Based Drug Design

The true value of (1R)-1-pyrimidin-2-ylethanamine HCl lies in its stereospecific geometry. In medicinal chemistry, "growing" a molecule into a solvent-filled protein pocket requires meticulous control over water displacement.

In the optimization of BCL6 inhibitors, researchers discovered that substituting a scaffold with the (1R)-1-pyrimidin-2-ylethanamine moiety led to a 100-fold improvement in biochemical activity [1]. The causality is rooted in the molecule's dual functionality:

-

The Pyrimidine Ring: Acts as a double hydrogen-bond acceptor. Its in-plane nitrogen lone pairs interact with conserved water molecules (Waters 2 and 4 in the BCL6 BTB domain) while sterically displacing another (Water 3) [1].

-

The Chiral Methyl Group (1R): The specific spatial orientation of the R-enantiomer directs the terminal methyl group to displace a highly localized water molecule (Water 1), forming a favorable lipophilic contact with the Val18 residue of the protein [1]. The S-enantiomer fails to achieve this trajectory, resulting in significantly lower potency.

Logical mapping of (1R)-1-pyrimidin-2-ylethanamine binding in the BCL6 BTB domain.

Experimental Workflow: Synthetic Integration

To maintain scientific integrity, protocols utilizing this building block must be designed as self-validating systems. The most common integration method is a Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) onto an aryl halide scaffold (e.g., a quinolinone core) [1].

Standardized Buchwald-Type Coupling Protocol

This protocol details the coupling of (1R)-1-pyrimidin-2-ylethanamine HCl with an aryl chloride.

Reagents & Stoichiometry:

-

Aryl chloride scaffold (1.0 equiv, e.g., 0.22 mmol)

-

(1R)-1-pyrimidin-2-ylethanamine HCl (1.5 equiv, 0.33 mmol) [1]

-

Base:

(4.0 equiv) - Excess is required to neutralize the HCl salt and drive the catalytic cycle. -

Catalyst/Ligand:

(0.2 equiv), Xantphos (0.6 equiv) -

Solvent: Toluene/DMF (3:1 ratio, anhydrous and degassed)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): To a microwave-safe vial, add the aryl chloride, (1R)-1-pyrimidin-2-ylethanamine HCl,

, -

Degassing: Evacuate and backfill the vial with Argon (3 cycles). Causality: Palladium(0) catalysts are highly sensitive to oxygen, which causes premature catalyst deactivation.

-

Solvent Addition: Inject anhydrous Toluene and DMF via syringe. Causality: The mixed solvent system ensures the solubility of both the organic scaffold (Toluene) and the polar amine salt/inorganic base (DMF).

-

Thermal Activation: Heat the reaction mixture in a microwave reactor at 80°C for 1 hour, followed by a ramp to 140°C for an additional 1 hour [4].

-

Reaction Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. The protocol is validated when the starting aryl chloride mass is depleted, and the product mass (

) is dominant. -

Workup: Partition the mixture between Ethyl Acetate and saturated aqueous

. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over -

Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) or preparative HPLC.

Step-by-step synthetic workflow for integrating the pyrimidine building block.

Analytical Characterization & Chiral Integrity

Post-synthesis, it is imperative to verify that the harsh coupling conditions (140°C, strong base) did not cause epimerization at the chiral center.

-

1H NMR (600 MHz): The chiral methine proton typically appears as a distinct multiplet, while the pyrimidine protons present as a characteristic doublet (e.g.,

8.80, J = 4.9 Hz, 2H) and triplet [1]. -

Chiral HPLC: Run the purified product against a racemic standard on a chiral stationary phase (e.g., Chiralpak AD-H). The enantiomeric excess (ee) must remain >99% to ensure biological assay reliability.

Conclusion

(1R)-1-pyrimidin-2-ylethanamine HCl is far more than a simple amine; it is a precision tool for interrogating solvated protein microenvironments. By leveraging its stable hydrochloride form for robust synthetic handling and its precise 1R stereochemistry to displace targeted water networks, medicinal chemists can rationally design highly potent, target-specific therapeutics.

References

-

Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket Journal of Medicinal Chemistry (ACS Publications)[Link]

- 2-quinolone derived inhibitors of BCL6 (Patent WO2018215798A1)

Technical Guide: Spectroscopic Characterization of (1R)-1-(Pyrimidin-2-yl)ethanamine

Executive Summary

(1R)-1-(Pyrimidin-2-yl)ethanamine (CAS: 1344931-27-6 for the (R)-isomer) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., PLK4 inhibitors) and antagonists for various G-protein coupled receptors.[1] Its structural integrity—specifically the enantiomeric purity of the

This guide provides a comprehensive spectroscopic profile (NMR, IR, Mass Spectrometry) and analytical protocols for validating the identity and enantiomeric excess (ee%) of this compound.

Molecular Specifications

| Property | Data |

| IUPAC Name | (1R)-1-(Pyrimidin-2-yl)ethanamine |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Monoisotopic Mass | 123.0796 Da |

| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; HCl salt soluble in water |

| Chiral Center | C-1 (Ethyl group attachment point) |

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

The NMR profile of (1R)-1-(pyrimidin-2-yl)ethanamine is characterized by the distinct deshielding of the pyrimidine ring protons and the coupling patterns of the ethyl side chain.

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (

| Position | Multiplicity | Integral | Coupling ( | Assignment | |

| H-4, H-6 | 8.68 | Doublet (d) | 2H | Pyrimidine Ring (Ortho to N) | |

| H-5 | 7.18 | Triplet (t) | 1H | Pyrimidine Ring (Meta to N) | |

| CH (Chiral) | 4.25 | Quartet (q) | 1H | Methine ( | |

| NH₂ | 1.95 | Broad (br s) | 2H | - | Amine (Exchangeable with D₂O) |

| CH₃ | 1.48 | Doublet (d) | 3H | Methyl group |

Interpretation & Causality:

-

Pyrimidine Ring System (A₂B System): The H-4 and H-6 protons appear most downfield (~8.7 ppm) due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atoms. The H-5 proton is shielded relative to H-4/6 (~7.2 ppm) as it is not directly adjacent to the ring nitrogens.

-

Chiral Center: The methine proton at C-1 appears as a quartet due to coupling with the adjacent methyl group. In the hydrochloride salt form, this peak shifts downfield significantly (to ~4.6–5.0 ppm) due to the protonation of the amine.

¹³C NMR Data (100 MHz, CDCl₃)

| Position | Carbon Type | |

| C-2 | 173.5 | Quaternary (Ipso) |

| C-4, C-6 | 157.2 | CH (Aromatic) |

| C-5 | 118.8 | CH (Aromatic) |

| CH (Chiral) | 55.4 | CH (Aliphatic) |

| CH₃ | 23.1 | CH₃ (Aliphatic) |

Mass Spectrometry (MS)[1][5][6]

Mass spectrometry analysis is typically performed using Electrospray Ionization (ESI) in Positive mode (ESI+).

Key Ionization Data

-

[M+H]⁺: m/z 124.1 (Base Peak)

-

[M+Na]⁺: m/z 146.1

-

[2M+H]⁺: m/z 247.2 (Dimer often seen at high concentrations)

Fragmentation Pathway

The fragmentation pattern is driven by the stability of the pyrimidine ring and the lability of the amine group.

Figure 1: Proposed ESI-MS fragmentation pathway for (1R)-1-(pyrimidin-2-yl)ethanamine.

Infrared Spectroscopy (FT-IR)[7]

Data typically acquired as a thin film (neat) or KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3280 | N-H Stretch (Doublet) | Primary Amine |

| 3050 - 3010 | C-H Stretch | Aromatic (Pyrimidine) |

| 2960 - 2870 | C-H Stretch | Aliphatic (Methyl/Ethyl) |

| 1580 - 1560 | C=N Stretch | Pyrimidine Ring |

| 1440 - 1420 | C=C Stretch | Aromatic Skeleton |

Enantiomeric Purity Determination (Critical)

Standard NMR cannot distinguish between the (1R) and (1S) enantiomers. To validate the "R" designation, Chiral HPLC or Optical Rotation is required.

Chiral HPLC Method

This method separates the enantiomers based on their interaction with a chiral stationary phase (typically polysaccharide-based).

-

Column: Chiralpak IC or Chiralcel OD-H (4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 254 nm.[2]

-

Temperature: 25°C.

-

Expected Retention: The (R)-isomer typically elutes differently than the (S)-isomer. Note: Injection of a racemic standard is required to establish relative retention times (Rt).

Optical Rotation

-

Instrument: Polarimeter (Sodium D line, 589 nm).

-

Solvent: Methanol (c = 1.0).

-

Sign: The specific rotation

must be compared against a certificate of analysis from a resolved standard.-

Protocol: Dissolve 10 mg of sample in 1 mL MeOH. Measure in a 1 dm cell.

-

Calculation:

-

Workflow for Chiral Resolution & Analysis

The following diagram illustrates the workflow to obtain and verify the (1R) enantiomer from a racemic mixture.

Figure 2: Workflow for the resolution and validation of the (1R)-enantiomer.

Experimental Protocols

General Synthesis (Reductive Amination)

While the (1R) isomer is often obtained via resolution, the racemic scaffold is synthesized as follows:

-

Starting Material: 2-Acetylpyrimidine.

-

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Procedure:

-

Dissolve 2-acetylpyrimidine (1 eq) in MeOH.

-

Add NH₄OAc (10 eq) and stir for 1 hour.

-

Add NaBH₃CN (0.7 eq) slowly. Stir at RT for 24h.

-

Quench with concentrated HCl (to pH < 2) to decompose excess hydride, then basify (pH > 12) with NaOH.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Sample Preparation for Analysis

-

NMR: Dissolve ~5-10 mg of the amine in 0.6 mL CDCl₃. If the sample is the HCl salt, use D₂O or DMSO-d₆ and add a drop of NaOD (if in D₂O) to observe the free base shifts if desired.

-

Mass Spec: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.

References

-

Uenishi, J., et al. (2004). Synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines: stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center.[4] Journal of Organic Chemistry.[5][4] (Note: Describes the analogous pyridine resolution methodology).

-

Xue, Y., et al. (2023).[6] Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.[6]

-

Phenomenex. Chiral HPLC Separations Guide. (General protocols for amine resolution on Chiralcel/Chiralpak columns).

-

PubChem Compound Summary. 1-(Pyrimidin-2-yl)ethanamine hydrochloride. CID 86346379.

-

ChemScene. (R)-1-(pyrimidin-2-yl)ethan-1-amine Product Data. CAS 1344931-27-6.

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. hplc.eu [hplc.eu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of (1R)-1-pyrimidin-2-ylethanamine hydrochloride: A Methodological Framework for Researchers in Drug Development

An In-Depth Technical Guide

Abstract

(1R)-1-pyrimidin-2-ylethanamine hydrochloride is a chiral amine featuring a pyrimidine moiety, positioning it as a valuable building block in medicinal chemistry and drug discovery.[1] The successful application of this intermediate in synthesis, formulation, and preclinical studies is fundamentally dependent on a thorough understanding of its solubility across a range of common laboratory solvents. This technical guide provides a comprehensive framework for researchers to both predict and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure and present two robust, field-proven protocols—the Equilibrium Shake-Flask Method and the Solvent Addition (Clear Point) Method—for accurate empirical measurement. This document is designed to equip scientists with the necessary tools to generate reliable solubility data, thereby accelerating research and development timelines.

Introduction to (1R)-1-pyrimidin-2-ylethanamine hydrochloride and the Imperative of Solubility

In the landscape of modern drug development, pyrimidine derivatives are recognized for their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] (1R)-1-pyrimidin-2-ylethanamine hydrochloride (Molecular Formula: C₆H₁₀ClN₃, Molecular Weight: 159.62 g/mol ) serves as a critical chiral intermediate for synthesizing more complex, biologically active molecules.[2][3] Its hydrochloride salt form is intentionally designed to enhance stability and, typically, aqueous solubility.[4]

Solubility is not merely a physical constant; it is a critical parameter that dictates the viability of a compound throughout the drug development pipeline.[5]

-

Process Chemistry: Inefficient solubility can lead to poor yields and complex purification schemes during synthesis.

-

Preclinical Formulation: The ability to create solutions of appropriate concentration is essential for in vitro and in vivo assays.

-

Pharmacokinetics: The bioavailability of an orally administered drug is often limited by its solubility and dissolution rate in the gastrointestinal tract.

Therefore, establishing a detailed solubility profile in a diverse set of solvents is a foundational step that informs experimental design and mitigates risks in later-stage development.

Theoretical Framework: Predicting the Solubility Behavior

The principle of "like dissolves like" provides a strong predictive foundation for solubility.[6] An analysis of the molecular structure of (1R)-1-pyrimidin-2-ylethanamine hydrochloride reveals several key features that govern its interactions with solvents.

-

Ionic Character: As a hydrochloride salt, the molecule exists in an ionized state. The positively charged ammonium group and the chloride counter-ion allow for strong ion-dipole interactions with highly polar solvents. This is the dominant feature driving its solubility.

-

Hydrogen Bonding: The primary amine group (-NH₃⁺) is a potent hydrogen bond donor, while the two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors.[3][7] Solvents capable of hydrogen bonding (protic solvents) are therefore expected to be effective.

-

Polarity: The presence of multiple nitrogen atoms and the overall charge make the molecule highly polar. Its Topological Polar Surface Area (TPSA) is calculated to be 51.8 Ų, indicating significant polarity.[3][7]

Based on these characteristics, we can logically predict its solubility behavior:

-

High Solubility: Expected in polar protic solvents like Water, Methanol, and Ethanol, which can engage in both ion-dipole interactions and hydrogen bonding.

-

Moderate to Low Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF). These solvents have strong dipoles but cannot donate hydrogen bonds to the chloride anion as effectively.

-

Very Low to Insoluble: Expected in nonpolar solvents like Hexane, Toluene, and Diethyl Ether, which lack the ability to form favorable interactions with the ionic and polar groups of the solute.[6]

Caption: Key molecular features influencing the predicted solubility.

Experimental Solubility Determination: A Guide to Best Practices

While theoretical predictions are valuable, empirical data is essential for definitive characterization. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[6][8][9][10] For higher throughput screening, the solvent addition method , which determines a clear point, offers a faster alternative.[11][12][13]

Trustworthiness through Self-Validation: A robust experimental design should incorporate validation checks. For the shake-flask method, this involves sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the system has truly reached equilibrium, which is confirmed when the measured concentration no longer changes over time.[8] For the solvent addition method, the rate of solvent addition can be varied to ensure the determined clear point is not dependent on the addition rate.[12][13]

Standard Operating Protocols

The following protocols describe validated methods for determining the solubility of (1R)-1-pyrimidin-2-ylethanamine hydrochloride.

Protocol 4.1: Equilibrium Shake-Flask Method

This method measures the thermodynamic equilibrium solubility and is considered the benchmark for accuracy.[6][9]

Methodology:

-

Preparation: Add an excess amount of (1R)-1-pyrimidin-2-ylethanamine hydrochloride (e.g., 10-20 mg) to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for an extended period (a minimum of 24 hours, with 48-72 hours being preferable) to ensure equilibrium is reached between the undissolved solid and the solution.[6][8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vial at high speed.

-

Carefully filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Pre-rinsing the filter with the solution can minimize solute adsorption.[8]

-

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution based on the dilution factor. The solubility is reported in mg/mL or mol/L.[6]

-

Caption: Workflow for the Equilibrium Shake-Flask Method.

Protocol 4.2: Solvent Addition (Clear Point) Method

This method is a faster, titration-based approach suitable for rapid screening.[11][12]

Methodology:

-

Preparation: Add a precisely weighed, small amount of (1R)-1-pyrimidin-2-ylethanamine hydrochloride (e.g., 2-5 mg) to a glass vial.

-

Solvent Titration: Using a calibrated pipette or burette, add the chosen solvent to the vial in small, known increments.

-

Vigorous Mixing: After each addition, cap the vial and vortex or stir vigorously until the system is homogenous.

-

Observation: Observe the suspension visually against a contrasting background. The "clear point" is the exact volume of solvent at which the last solid particle dissolves completely, resulting in a transparent solution.[11][13]

-

Calculation: Calculate the solubility using the initial mass of the compound and the total volume of solvent added to reach the clear point.

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Data Summary and Interpretation

All quantitative solubility data should be compiled into a structured table for easy comparison. The following table provides a template for organizing predicted and experimental results for (1R)-1-pyrimidin-2-ylethanamine hydrochloride at a standard temperature (e.g., 25 °C).

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | High | To be determined |

| Methanol (MeOH) | High | To be determined | |

| Ethanol (EtOH) | High | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | To be determined |

| Acetonitrile (ACN) | Low to Moderate | To be determined | |

| Acetone | Low | To be determined | |

| Nonpolar | Toluene | Very Low/Insoluble | To be determined |

| Dichloromethane (DCM) | Very Low/Insoluble | To be determined | |

| Hexanes | Insoluble | To be determined |

Conclusion

A comprehensive understanding of the solubility of (1R)-1-pyrimidin-2-ylethanamine hydrochloride is paramount for its effective use in pharmaceutical research and development. This guide provides a robust framework, combining theoretical prediction with rigorous, validated experimental protocols. By leveraging the structural characteristics of the molecule, researchers can make informed initial solvent choices. The subsequent application of the detailed Equilibrium Shake-Flask or Solvent Addition methods will yield the precise, empirical data necessary to guide synthetic route optimization, formulation development, and pharmacokinetic studies. Adherence to these methodologies will ensure the generation of high-quality, reliable data, ultimately facilitating the progression of drug discovery projects.

References

-

ter Horst, J. H., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. [Link]

-

University of Strathclyde (2015). Solubility determination from clear points upon solvent addition. Pure and Applied Chemistry. [Link]

-

ResearchGate (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. [Link]

-

ResearchGate (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

World Health Organization (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. [Link]

-

CNKI. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. CNKI. [Link]

-

PubChem. 1-(Pyrimidin-2-yl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Glendale Community College. [Link]

-

Wu, G., et al. (2011). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering. [Link]

-

Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Pyrimidin-2-ylmethanamine hydrochloride. Xinnuopharm. [Link]

-

ICCVAM (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Kumar, D., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

LookChem. 2-(Pyrimidin-2-yl)ethanamine. LookChem. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R)-1-pyrimidin-2-ylethanamine hydrochloride 97% | CAS: 2387560-79-2 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. (R)-1-(Pyridin-2-yl)ethanamine hydrochloride | 1169576-99-1 | Benchchem [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. researchgate.net [researchgate.net]

Technical Guide: Stereochemistry and Enantiomeric Purity of (1R)-1-pyrimidin-2-ylethanamine

This guide details the stereochemical management, asymmetric synthesis, and analytical validation of (1R)-1-pyrimidin-2-ylethanamine (CAS: 2387560-79-2 for HCl salt), a critical chiral building block in the development of JAK inhibitors and other kinase-targeting therapeutics.

Executive Summary

(1R)-1-pyrimidin-2-ylethanamine is a pharmacologically privileged scaffold. Its

Structural & Stereochemical Fundamentals

The molecule features a single stereogenic center at the

-

IUPAC Name: (1R)-1-(pyrimidin-2-yl)ethan-1-amine[1]

-

Absolute Configuration: (1R) determined by Cahn-Ingold-Prelog (CIP) rules. The nitrogen has highest priority (1), followed by the pyrimidine ring (2), the methyl group (3), and hydrogen (4).

-

Conformational Lock: The pyrimidine ring nitrogen atoms can form intramolecular hydrogen bonds with the amine protons, potentially influencing solution-state conformation and NMR shifts.

3D Stereochemical Visualization

The following diagram illustrates the spatial arrangement and priority assignment.

Figure 1: Cahn-Ingold-Prelog priority assignment for (1R)-1-pyrimidin-2-ylethanamine.

Asymmetric Synthesis Protocols

To ensure high enantiomeric purity (

Method A: Ellman’s Sulfinamide Strategy (Chemical)

This method is preferred for discovery-phase synthesis (gram scale) due to its high predictability and ease of purification.

Mechanism: Condensation of 2-acetylpyrimidine with (R)-tert-butanesulfinamide yields a chiral sulfinimine. Diastereoselective reduction establishes the stereocenter, controlled by the bulky tert-butyl group.

Protocol:

-

Imine Formation:

-

React 2-acetylpyrimidine (1.0 eq) with (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) and Ti(OEt)

(2.0 eq) in dry THF. -

Critical Step: Heat to 60°C for 12-18h. The Lewis acid Ti(IV) activates the ketone and acts as a water scavenger.

-

-

Diastereoselective Reduction:

-

Cool mixture to -48°C. Add NaBH

(or L-Selectride for higher dr). -

The hydride attacks the Re-face of the imine (controlled by the cyclic transition state involving the sulfinyl oxygen and metal), yielding the (R,R)-sulfinamide intermediate.

-

-

Hydrolysis:

-

Treat with 4M HCl in dioxane/MeOH to cleave the auxiliary.

-

Isolate as the hydrochloride salt to prevent racemization.

-

Figure 2: Ellman's auxiliary synthesis route yielding the (1R)-amine.

Method B: Biocatalytic Transamination (Scale-Up)

For multi-kilogram synthesis,

Enzyme Selection: An (R)-selective

Protocol:

-

System: Phosphate buffer (pH 7.5), PLP cofactor (1 mM), 2-acetylpyrimidine (50 mM).

-

Biocatalyst: (R)-selective

-TA (e.g., Codexis ATA-417 or similar). -

Donor: 1M Isopropylamine.

-

Process: Agitate at 30°C. Monitor conversion via HPLC.

-

Workup: Basify to pH 12, extract with MTBE, and crystallize as tartrate or HCl salt.

Analytical Determination of Enantiomeric Purity

Validating the "R" designation requires orthogonal analytical methods.

Chiral HPLC Method (Gold Standard)

Direct separation on polysaccharide-based stationary phases is the most robust method.

| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reversed Phase) |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IG-3 (Immobilized Amylose derivative) |

| Mobile Phase | n-Hexane : EtOH : DEA (90 : 10 : 0.1) | 10 mM NH |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV @ 254 nm (Pyrimidine | UV @ 254 nm |

| Temp | 25°C | 30°C |

| Exp. Retention | (S)-isomer: ~8 min (R)-isomer: ~11 min | Varies by gradient |

Note: The elution order (S before R) on Chiralpak AD is typical for 1-aryl-ethylamines but must be confirmed with a racemic standard.

Derivatization (Mosher's Analysis)

If chiral HPLC columns are unavailable, derivatization with (S)-MTPA-Cl (Mosher's acid chloride) converts enantiomers into diastereomers, separable by standard achiral C18 HPLC or distinguishable by

-

Diagnostic Signal: The methyl doublet of the ethyl group.

- (S-R): In the NMR of the Mosher amide, the chemical shift difference between the methyl protons of the (R,S)-diastereomer and (R,R)-diastereomer confirms configuration.

Stability & Handling Guidelines

-

Racemization Risk: The

-proton is benzylic-like (adjacent to an electron-deficient pyrimidine ring). While relatively stable, prolonged exposure to strong bases (e.g., NaH, LDA) can induce enolization and racemization. -

Storage: Store as the Hydrochloride (HCl) or Tartrate salt . The free base is an oil that readily absorbs CO

from air to form carbamates.-

Recommended: Store HCl salt at 2-8°C under argon.

-

-

Safety: Pyrimidine amines can be skin irritants. Use standard PPE.

References

-

Ellman, J. A., et al. (1997).[2] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry. Link

-

Codexis Inc. (2024). "Screening of (R)-Selective Transaminases for Chiral Amine Synthesis." Biocatalysis Technical Notes. Link

-

Stirling, M., et al. (2010). "Process Development for the Synthesis of JAK Inhibitor Intermediates." Organic Process Research & Development. Link

-

Daicel Chiral Technologies. (2023). "Separation of Heteroaryl Amines on Polysaccharide Phases." Application Note. Link

-

ChemScene. (2024). "Product Analysis: (R)-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride (CAS 2387560-79-2)." Link

Sources

Thermodynamic Mapping and Degradation Kinetics of (1R)-1-pyrimidin-2-ylethanamine HCl

An In-Depth Technical Whitepaper for Pharmaceutical Development

Executive Summary

As a Senior Application Scientist navigating the complexities of early-phase drug development, I approach the thermal stability of chiral amine hydrochlorides not merely as a regulatory checkbox, but as a fundamental thermodynamic mapping of a molecule's inherent vulnerabilities. (1R)-1-pyrimidin-2-ylethanamine HCl is a highly versatile chiral building block, heavily utilized in the synthesis of targeted therapeutics such as BCL6 and PRMT5 inhibitors. However, its dual nature—a basic primary amine coupled with a strongly electron-withdrawing pyrimidine ring—creates a unique degradation profile. This whitepaper dissects the solid-state thermal stability, solution-state degradation kinetics, and the critical mechanisms of racemization that dictate the handling and formulation of this API intermediate.

Molecular Architecture and Vulnerability Assessment

The structural anatomy of (1R)-1-pyrimidin-2-ylethanamine HCl dictates its chemical behavior. The molecule features a chiral center at the

The Causality of Instability:

The two nitrogen atoms in the pyrimidine ring exert a powerful electron-withdrawing effect via induction and resonance. This significantly increases the acidity of the C-H proton at the chiral center (the

Solid-State Thermal Dynamics

In the solid state, amine hydrochlorides are generally stable, but they possess specific thermal ceilings. Heating the material shifts the equilibrium (

To evaluate this, we utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA). The causality here is straightforward: DSC identifies phase transitions (melting, crystallization), while TGA maps mass loss (volatilization of HCl or decomposition).

Table 1: Solid-State Thermal Properties (TGA/DSC Profiling)

| Thermal Event | Temperature Range (°C) | Enthalpy / Mass Loss | Interpretation |

| Glass Transition ( | N/A | N/A | Highly crystalline nature; no amorphous domains detected. |

| Melting Endotherm ( | 208.5 - 211.0 °C | Sharp melting point indicates high initial phase purity. | |

| Onset of Decomposition ( | > 215.0 °C | 22.5% Mass Loss | Corresponds to thermal dissociation and loss of HCl gas. |

| Char Yield | 600.0 °C | 14.2% Residual | Carbonaceous residue post-combustion. |

Protocol 1: Self-Validating DSC/TGA Workflow

This protocol incorporates internal validation to ensure the crucible environment does not artificially suppress dissociation.

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of (1R)-1-pyrimidin-2-ylethanamine HCl into an aluminum pan.

-

Crucible Selection (Critical Step): Use a pinholed lid rather than a hermetically sealed pan. Causality: A hermetic seal will trap evolved HCl gas, artificially increasing the apparent decomposition temperature due to Le Chatelier's principle. A pinhole allows gas escape, reflecting true atmospheric stability.

-

Purge Gas: Utilize dry Nitrogen (

) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp. -

Thermal Ramp: Equilibrate at 25°C for 5 minutes. Ramp at 10°C/min from 25°C to 300°C.

-

System Suitability Test (SST): Run an Indium standard prior to the sample. The melting onset must be

°C to validate instrument calibration.

Solution-State Stability and Forced Degradation

To predict shelf-life and formulate robust drug products, the molecule must be subjected to stress testing in accordance with [2].

Fig 1: ICH Q1A(R2) forced degradation workflow for chiral amine evaluation.

Table 2: Forced Degradation Profile Summary

| Stress Condition | Environment | Duration | % Degradation | Primary Degradant / Observation |

| Acidic | 0.1N HCl, 60°C | 48 Hours | < 1.0% | Highly stable; pyrimidine protonation protects the ring. |

| Alkaline | 0.1N NaOH, 60°C | 24 Hours | 14.5% | (1S) Enantiomer (Racemization) ; free base formation. |

| Oxidative | 3% | 24 Hours | 8.2% | Pyrimidine N-oxide formation. |

| Thermal (Solid) | 105°C | 7 Days | < 0.5% | Stable below melting/dissociation threshold. |

| Photolytic | 1.2M lux-hr UV/Vis | 1 Cycle | 2.1% | Minor ring cleavage products. |

Protocol 2: ICH Q1A(R2) Alkaline Stress Testing

-

Preparation: Dissolve 10 mg of the API in 5 mL of HPLC-grade water.

-

Stress Application: Add 5 mL of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.

-

Incubation: Seal the vial and incubate in a digitally controlled water bath at 60°C for exactly 24 hours.

-

Quenching (Critical Step): Remove the vial and immediately place it in an ice bath. Neutralize the solution by adding exactly 5 mL of 0.2N HCl. Causality: Failing to quench the reaction rapidly will allow racemization to continue during the autosampler queue, leading to false-positive degradation rates.

-

Dilution: Dilute to the target analytical concentration (e.g., 0.1 mg/mL) using the mobile phase.

Mechanistic Pathways of Degradation

Understanding how a molecule degrades is more important than knowing how much it degrades. The [3] is intrinsically linked to their chemical environment.

Fig 2: Primary degradation pathways of (1R)-1-pyrimidin-2-ylethanamine HCl.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

To accurately quantify the base-catalyzed racemization, standard reverse-phase chromatography is insufficient. A chiral stationary phase (CSP) must be employed.

-

Column Selection: Use a Chiralpak IG column (Amylose tris(3-chloro-5-methylphenylcarbamate)). Causality: The carbamate linkages provide excellent hydrogen bonding and

interactions with the pyrimidine ring, ensuring baseline separation of the (1R) and (1S) enantiomers. -

Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v). Causality: The addition of 0.1% DEA suppresses secondary interactions between the basic amine of the analyte and residual silanols on the silica support, preventing peak tailing.

-

Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm.

-

Self-Validating SST: Inject a racemic mixture standard. The resolution (

) between the (1R) and (1S) peaks must be

Conclusion

The thermal stability and degradation profile of (1R)-1-pyrimidin-2-ylethanamine HCl demonstrate that while the molecule is highly stable in its solid, acidic, and ambient states, it possesses a critical vulnerability to base-catalyzed racemization and high-temperature dissociation. By mapping these thermodynamic boundaries using rigorous, self-validating analytical protocols, formulation scientists can avoid catastrophic chiral inversion during downstream processing, ensuring the clinical efficacy and safety of the final drug product.

References

-

Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket Journal of Medicinal Chemistry (ACS) URL:[Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

-

Thermal Stability of Amorphous Solid Dispersions Pharmaceutics (MDPI) URL:[Link]

Methodological & Application

Application Note: Precision Synthesis of Novel Kinase Inhibitors Using (1R)-1-Pyrimidin-2-ylethanamine

Abstract & Scientific Rationale

The integration of chiral aliphatic amines into kinase inhibitor scaffolds is a proven strategy to enhance selectivity, solubility, and metabolic stability. (1R)-1-pyrimidin-2-ylethanamine (CAS 371766-08-4) represents a "privileged" building block in this domain. Unlike flat aromatic amines, this moiety introduces a defined three-dimensional vector via its chiral methyl group, allowing for precise probing of the solvent-exposed regions or the ribose-binding pocket of kinases such as JAK , CDK , and Aurora kinases .

Key Pharmacophoric Advantages:

-

Chiral Discrimination: The (1R)-configuration directs the pyrimidine tail into specific hydrophobic sub-pockets, often improving potency by 10-100 fold over the racemate or (S)-enantiomer.

-

Solubility & Basicity: The pyrimidine ring acts as a weak base (

), improving aqueous solubility without introducing the high lipophilicity associated with phenyl analogs. -

Metabolic Stability: The electron-deficient pyrimidine ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl or furan rings.

Retrosynthetic Strategy & Design Logic

When designing inhibitors using this motif, the primary synthetic challenge is coupling the aliphatic amine to a heteroaromatic core (the "hinge binder") without causing racemization or regiochemical scrambling.

Strategic Workflow

The synthesis typically follows a Convergent Approach :

-

Scaffold Synthesis: Preparation of a di-halogenated core (e.g., 2,4-dichloropyrimidine or 4-chloro-pyrrolo[2,3-d]pyrimidine).

-

Nucleophilic Attack (S_NAr): The aliphatic amine ((1R)-1-pyrimidin-2-ylethanamine) is usually introduced first or second depending on the reactivity of the core.

-

Rule of Thumb: Aliphatic amines are more nucleophilic than anilines. If the core has two leaving groups, the aliphatic amine will attack the most electron-deficient position first at low temperatures.

-

Pathway Visualization

The following diagram illustrates the decision matrix for coupling this specific amine to a 2,4-dichloropyrimidine core (a common kinase scaffold).

Caption: Regioselective control logic for coupling (1R)-1-pyrimidin-2-ylethanamine to a dichloro-heterocycle. Kinetic control favors the C4 position.

Detailed Experimental Protocols

Protocol A: Regioselective S_NAr Coupling (The "Kinetic" Method)

Objective: To couple (1R)-1-pyrimidin-2-ylethanamine to 2,4-dichloropyrimidine at the C4 position with >95% regioselectivity and >99% ee retention.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

(1R)-1-pyrimidin-2-ylethanamine HCl salt (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Isopropyl Alcohol (IPA) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (e.g., 1.0 g, 6.71 mmol) and anhydrous IPA (15 mL). Cool the solution to 0 °C using an ice bath. Note: Low temperature is critical to prevent substitution at the C2 position.

-

Base Addition: Add DIPEA (2.9 mL, 16.7 mmol) dropwise. The solution may turn slightly yellow.

-

Amine Addition: Dissolve (1R)-1-pyrimidin-2-ylethanamine HCl (1.12 g, 7.05 mmol) in a minimal amount of IPA/Water (10:1) or add as a solid in small portions over 15 minutes.

-

Reaction: Stir at 0 °C for 2 hours. Monitor by LC-MS.

-

Checkpoint: You should see the mono-substituted product (M+H) and minimal di-substituted byproduct.

-

-

Work-up: Slowly add water (30 mL) to precipitate the product. If oil forms, extract with Ethyl Acetate (3 x 20 mL).

-

Purification: The C4-isomer is typically less soluble. Recrystallize from EtOH/Water or purify via Flash Chromatography (0-5% MeOH in DCM).

Mechanism of Action: The C4 position is more electron-deficient due to the para-like resonance effect of the N1 and N3 nitrogens, making it the site of kinetic attack.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling the amine to a deactivated scaffold (e.g., a monochloro-pyridine or quinazoline) where S_NAr fails.

Reagents:

-

Aryl Chloride Scaffold (1.0 equiv)

-

(1R)-1-pyrimidin-2-ylethanamine (1.2 equiv)

-

Catalyst: Pd_2(dba)_3 (2 mol%)

-

Ligand: BrettPhos or XantPhos (4 mol%)

-

Base: Cs_2CO_3 (2.0 equiv)

-

Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

-

Loading: Add the Aryl Chloride, Amine, Cs_2CO_3, Pd_2(dba)_3, and Ligand.

-

Solvent: Add degassed 1,4-Dioxane.

-

Heating: Seal and heat to 90 °C for 12-16 hours.

-

Critical Control: Do not exceed 110 °C to minimize racemization of the benzylic-like chiral center.

-

-

Filtration: Filter through Celite to remove Palladium black.

-

Purification: Silica gel chromatography.

Quality Control & Chiral Validation

Ensuring the enantiomeric excess (ee) is maintained is non-negotiable in drug development.

Analytical Method: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: ee > 98%.

Data Summary Table: Comparison of Coupling Methods

| Parameter | Protocol A (S_NAr) | Protocol B (Buchwald) |

| Substrate Scope | Activated Heterocycles (e.g., Pyrimidines, Triazines) | Deactivated Aryl Chlorides |

| Temperature | 0 °C - 25 °C | 80 °C - 100 °C |

| Racemization Risk | Negligible | Low to Moderate (Requires optimization) |

| Yield (Typical) | 85 - 95% | 60 - 80% |

| Cost | Low (No metal catalyst) | High (Pd/Ligand required) |

Application Case Study: Synthesis of a JAK2-Type Inhibitor

To demonstrate the utility, we describe the synthesis of a prototype inhibitor analogous to Momelotinib (which uses a similar chiral amine logic).

-

Step 1: Reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with (1R)-1-pyrimidin-2-ylethanamine (Protocol A).

-

Result: Regioselective formation of the C4-amine intermediate.[1]

-

-

Step 2: Suzuki coupling of the C2-chloride with 4-(morpholinomethyl)phenylboronic acid.

-

Result: Final inhibitor formation.

-

Interaction Network (Pathway Analysis)

The following diagram highlights how the (1R)-amine interacts within the kinase ATP pocket based on homology modeling.

Caption: Pharmacophore mapping of the (1R)-amine moiety. The chiral methyl group exploits the ribose pocket for enhanced selectivity.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86346379, 1-(Pyrimidin-2-yl)ethanamine hydrochloride. Retrieved from [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry via PMC. Retrieved from [Link]

-

Müller, T., et al. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters via PubMed. Retrieved from [Link]

Sources

Application Note: (1R)-1-pyrimidin-2-ylethanamine as a Chiral Building Block in Asymmetric Synthesis

Abstract

The chiral heterocycle (1R)-1-pyrimidin-2-ylethanamine (CAS: 1344931-27-6) is a high-value pharmacophore used in the synthesis of kinase inhibitors, GPCR ligands (e.g., Orexin antagonists), and stereochemically complex API intermediates.[1] Its incorporation into drug scaffolds improves solubility and metabolic stability while exploiting the pyrimidine ring's ability to participate in critical hydrogen-bonding interactions within ATP-binding pockets. This guide details two validated protocols for its asymmetric synthesis: a scalable Biocatalytic Transamination (Green Chemistry) and a versatile Ellman Sulfinamide Auxiliary method.

Introduction: The Strategic Value of Chiral Pyrimidines

In modern drug discovery, the transition from flat, aromatic structures to three-dimensional (sp³-rich) scaffolds is a key strategy to improve clinical success rates. The (1R)-1-pyrimidin-2-ylethanamine motif offers a dual advantage:

-

Privileged Scaffold: The pyrimidine ring is ubiquitous in kinase inhibitors (e.g., Imatinib, Dasatinib), serving as a hinge-binding element.

-

Chiral Vector: The

-chiral amine directs the attached substituents into specific vectors, enhancing selectivity and potency while reducing off-target effects.

Key Physical Properties

| Property | Value |

| IUPAC Name | (1R)-1-(pyrimidin-2-yl)ethan-1-amine |

| CAS Number | 1344931-27-6 (Free base) / 2387560-79-2 (HCl salt) |

| Molecular Weight | 123.16 g/mol |

| Chiral Purity Target | >98% ee |

| Physical State | Colorless oil (free base) or white solid (HCl salt) |

| Storage | 2–8°C, Hygroscopic (store under Nitrogen) |

Synthesis Route A: Biocatalytic Transamination (Industrial Standard)

Context: This is the preferred route for kilogram-scale synthesis due to its high enantioselectivity (>99% ee) and elimination of heavy metal catalysts. It utilizes

Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism where the enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone (2-acetylpyrimidine) using Pyridoxal-5'-phosphate (PLP) as a cofactor.

Experimental Protocol

Reagents:

-

Substrate: 2-Acetylpyrimidine (50 mM)

-

Enzyme: (R)-selective

-Transaminase (e.g., Codexis ATA-113 or equivalent homolog) -

Donor: Isopropylamine (IPA) (1.0 M)

-

Cofactor: PLP (1 mM)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

-

Preparation: Dissolve 2-acetylpyrimidine (6.1 g, 50 mmol) in DMSO (5% v/v of total volume).

-

Buffer Setup: Prepare 1 L of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Adjust pH after adding IPA as it is basic.

-

Initiation: Add the substrate solution to the buffer. Add 2.0 g of lyophilized

-TA enzyme powder. -

Incubation: Stir gently at 30°C for 24 hours.

-

Process Control: Monitor conversion via HPLC. The equilibrium is driven forward by the volatility of the acetone byproduct (remove via open system or N2 sweep).

-

-

Work-up:

-

Acidify to pH 2.0 with 6M HCl to denature enzyme and protonate the amine.

-

Wash with MTBE (2 x 200 mL) to remove unreacted ketone.

-

Basify aqueous layer to pH 12 with 10M NaOH.

-

Extract product with DCM (3 x 300 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Salt Formation: Dissolve residue in EtOH and add 1.1 eq of HCl in dioxane to precipitate the hydrochloride salt.

Yield: 85–92% Enantiomeric Excess (ee): >99% (R)

Synthesis Route B: Ellman Sulfinamide Auxiliary (Versatile R&D)

Context: Ideal for small-scale discovery (mg to g) or when specific transaminases are unavailable. This method relies on the condensation of 2-acetylpyrimidine with commercially available (R)-tert-butanesulfinamide.

Experimental Protocol

Step 1: Imine Formation

-

Reagents: 2-Acetylpyrimidine (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Dry THF (0.5 M).

-

Procedure: Combine ketone and sulfinamide in THF. Add Ti(OEt)₄ dropwise. Heat to reflux (65°C) for 16 hours.

-

Quench: Cool to RT. Pour into brine/EtOAc. Filter the titanium salts through Celite.

-

Purification: Silica gel chromatography (Hex/EtOAc) to isolate the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

-

Reagents: N-sulfinyl ketimine (1.0 eq), L-Selectride (1.5 eq) or NaBH₄ (for lower dr).

-

Condition: THF, -78°C.

-

Mechanism: The bulky tert-butyl group directs the hydride attack. Using L-Selectride at low temp maximizes the diastereomeric ratio (dr).

-

Procedure: Add reducing agent dropwise. Stir 2h at -78°C. Quench with MeOH.

Step 3: Cleavage

-

Reagents: 4M HCl in Dioxane/MeOH.

-

Procedure: Stir the sulfinamide intermediate in acid solution for 1 hour at RT. Precipitate the product by adding Et₂O.[2]

Yield: 60–75% (over 3 steps) Enantiomeric Excess (ee): >95% (requires recrystallization for >99%)

Comparative Analysis & Decision Matrix

| Feature | Biocatalytic (Route A) | Ellman Auxiliary (Route B) |

| Scale | Scalable (kg to ton) | Discovery (mg to g) |

| Step Count | 1 (One-pot) | 3 (Linear) |

| Atom Economy | High | Low (Stoichiometric auxiliary) |

| Purity (ee) | Excellent (>99%) | Good (>95%), dependent on reduction |

| Cost | Low (at scale) | High (Titanium/Auxiliary costs) |

Visualized Workflows

Pathway 1: Biocatalytic Cascade

Caption: Figure 1. Biocatalytic transamination workflow utilizing equilibrium displacement via acetone removal.

Pathway 2: Ellman Auxiliary Synthesis

Caption: Figure 2. Step-wise chemical synthesis using the Ellman auxiliary to induce chirality.

Applications in Drug Discovery[4][5][6][7][8]

Kinase Inhibition

The pyrimidine moiety is a "privileged structure" in kinase inhibitors. The (1R)-ethylamino linker provides a specific vector to orient the inhibitor within the ATP-binding pocket, often targeting the ribose-binding region or the solvent front.

-

Example: Analogues of Rosuvastatin and Imatinib utilize pyrimidine cores. The introduction of the chiral ethyl group prevents free rotation, locking the bioactive conformation (entropic advantage).

GPCR Antagonists (Orexin)

Research into Dual Orexin Receptor Antagonists (DORAs) for insomnia, such as MK-6096 (Filorexant analog), highlights the critical role of chiral amines.

-

Case Study: The synthesis of MK-6096 intermediates involves the use of transaminases to set the configuration of methyl-substituted heterocycles, validating the biocatalytic protocol described above for high-value pharmaceutical intermediates.

References

-

Biocatalytic Transamination

- Title: Efficient Production of Enantiomerically Pure Chiral Amines at Concentr

- Source: Organic Process Research & Development (ACS Public

-

URL:[Link]

-

Ellman Chemistry

-

Title: Ellman's Sulfinamides - Versatile Chiral Auxiliaries.

- Source: Sigma-Aldrich (Merck).

-

-

Orexin Antagonist Synthesis (MK-6096)

-

Compound Data

- Title: (R)-1-(Pyrimidin-2-yl)ethan-1-amine hydrochloride Product Page.

-

Source: ChemScene.[1]

Sources

Experimental protocol for nucleophilic aromatic substitution on a pyrimidine ring

Application Note: Strategic Control of on Pyrimidine Scaffolds

Abstract & Strategic Importance

The pyrimidine pharmacophore is ubiquitous in modern drug discovery, serving as the core scaffold for countless kinase inhibitors (e.g., Imatinib, Rosuvastatin). Functionalizing this ring via Nucleophilic Aromatic Substitution (

This guide moves beyond basic textbook definitions to provide a robust, self-validating protocol for the

Mechanistic Grounding

To control the reaction, one must understand the electronic landscape. The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.

The Addition-Elimination Pathway

Unlike the concerted

-

Addition: The nucleophile attacks the carbon bearing the leaving group (LG), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[1]

-

Elimination: The aromaticity is restored by the expulsion of the leaving group.[2]

Regioselectivity Logic (The "C4 Rule")

For 2,4-dichloropyrimidine:

-

C4 Position: Generally more reactive .[3] The intermediate formed by attack at C4 can delocalize the negative charge onto both ring nitrogens (N1 and N3), offering superior stabilization. Additionally, C4 is often less sterically hindered than C2 (flanked by two nitrogens).

-

C2 Position: Less reactive. Attack here places negative charge primarily on N1/N3 but lacks the extended conjugation symmetry of the C4-attack intermediate.

Key Insight: Regioselectivity is kinetic. Lower temperatures favor the C4 product. Higher temperatures or specific solvent interactions can erode this selectivity, leading to bis-substitution or C2 byproducts.

Mechanistic Visualization

The following diagram illustrates the pathway and the critical Meisenheimer intermediate.

Figure 1: Step-wise addition-elimination mechanism favoring C4 substitution due to superior resonance stabilization of the intermediate.

Experimental Protocol: Sequential Functionalization

This protocol is designed for the sequential functionalization of 2,4-dichloropyrimidine, targeting the C4 position first with a primary amine, followed by C2 functionalization if desired.

Reagent Selection Guide

| Component | Recommendation | Rationale |

| Solvent | n-Butanol (n-BuOH) or IPA | Protic solvents can assist LG departure via H-bonding. n-BuOH allows higher temps (117°C) if needed later, but works well at RT for C4. |

| Base | DIPEA (Hünig's Base) | Scavenges HCl generated. Non-nucleophilic to avoid side reactions. |

| Nucleophile | Primary/Secondary Amine | 1.05 equivalents. Excess leads to bis-substitution (C2+C4). |

| Temperature | 0°C to RT | Critical: Low temp maximizes kinetic selectivity for C4. |

Step-by-Step Procedure (C4-Selective Substitution)

Objective: Synthesize 4-amino-2-chloropyrimidine derivative.

-

Preparation:

-

To a clean reaction vial equipped with a stir bar, add 2,4-dichloropyrimidine (1.0 equiv, e.g., 149 mg, 1.0 mmol).

-

Dissolve in n-Butanol or Isopropanol (3.0 mL, ~0.3 M concentration).

-

Add DIPEA (1.2 equiv, 209 µL).

-

-

Nucleophile Addition (The Control Step):

-

Cool the solution to 0°C (ice bath). Note: Do not skip this for reactive amines.

-

Add the Amine Nucleophile (1.05 equiv) dropwise over 5 minutes.

-

Self-Validation: If the solution turns yellow/orange immediately, the complex is forming.

-

-

Reaction & Monitoring:

-

Allow to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

QC Check: Take a 10 µL aliquot for LC-MS or TLC.

-

Target: Mass [M+H]+ corresponding to mono-sub.

-

Warning: If Bis-product (M+Nu+Nu) is >5%, cool back down or reduce equivalents in future runs.

-

-

-

Workup (Precipitation Method):

-

Many pyrimidine products precipitate from alcohols upon adding water.

-

Add Water (10 mL) to the reaction mixture. Stir for 15 mins.

-

Filter the solid. Wash with water (2 x 5 mL) and cold hexanes (to remove trace DIPEA).

-

Alternative: If no precipitate, dilute with EtOAc, wash with Brine (3x), dry over Na2SO4, and concentrate.

-

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing temperature control to prevent bis-substitution.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol includes indicators of failure.[1] Use this table to diagnose issues during the reaction.

| Observation | Root Cause | Corrective Action |

| Bis-substitution observed (C2 + C4) | Temperature too high or excess nucleophile.[4] | Repeat at -10°C; ensure strict 1.0 equiv of amine. |

| No Reaction | Nucleophile is too weak (e.g., aniline with EWGs). | Switch solvent to DMF or NMP and heat to 60°C. Add Cs2CO3 instead of DIPEA. |

| Wrong Regioisomer (C2 Major) | Rare. Usually caused by steric bulk at C4 or specific coordination effects. | Verify structure by NMR (NOE). If C2 is desired, block C4 or use specific catalysts (see Ref 1). |

| Hydrolysis (Product is -OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents; keep under N2 atmosphere.[1] |

Data Summary: Regioselectivity Trends

The following trends are critical for predicting outcomes when deviating from the standard protocol.

| Variable | Effect on Regioselectivity (C4:C2 Ratio) |

| Leaving Group | F > Cl. Fluorine is more electronegative, stabilizing the intermediate at C4 more effectively, often enhancing selectivity. |

| C5 Substituent | Electron-Withdrawing (e.g., -NO2) at C5 strongly activates C4.[3][5] |

| C6 Substituent | Electron-Donating (e.g., -OMe) at C6 can deactivate C4, pushing reaction toward C2 (Ref 2). |

| Solvent | THF/DCM (Aprotic) generally favors Kinetic (C4) product. DMSO/DMF (Polar Aprotic) accelerates rate but may erode selectivity if not cooled. |

References

-

WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Barreiro, E. J., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Synthetic Communications. [Link]

Application Notes & Protocols: The Role of (1R)-1-pyrimidin-2-ylethanamine in Targeted Anti-Cancer Drug Development

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The chiral building block, (1R)-1-pyrimidin-2-ylethanamine, and its structural analogs represent a cornerstone in the design of modern targeted anti-cancer therapeutics. The pyrimidine core is a privileged scaffold, adept at forming key interactions within the ATP-binding pocket of various protein kinases, a class of enzymes frequently dysregulated in cancer. This guide provides an in-depth exploration of the application of this moiety, focusing on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors. We will dissect the underlying mechanism of action, provide detailed experimental protocols for compound evaluation, and present a framework for data interpretation, thereby equipping researchers with the foundational knowledge to leverage this critical chemical entity in oncology drug discovery.

The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anti-cancer drugs.[1] A significant portion of these inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and preventing the phosphorylation of downstream substrates.

The pyrimidine ring is a bioisostere of the adenine base in ATP.[2] This structural mimicry allows pyrimidine-containing compounds to function as effective "hinge-binders." They form critical hydrogen bonds with the backbone residues of the kinase hinge region, which connects the N- and C-lobes of the enzyme, anchoring the inhibitor within the ATP-binding site.[3]

The chirality introduced by the (1R)-1-ethanamine substituent is equally critical. This specific stereoisomer orients the rest of the inhibitor molecule in a precise three-dimensional conformation. This orientation is paramount for achieving high-affinity binding to other regions of the active site, enhancing potency and, crucially, selectivity for the target kinase over other kinases in the human kinome, thereby minimizing off-target effects.[2][4]

Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

A prime example of the successful application of this chemical strategy is in the development of inhibitors for Bruton's tyrosine kinase (BTK).

The BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[5][6] It is a critical component of the B-cell receptor (BCR) signaling pathway.[7][8] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled proliferation and survival of malignant cells.[7][9]

Upon BCR activation, BTK is phosphorylated and activated, in turn phosphorylating downstream substrates like phospholipase C gamma 2 (PLCγ2).[8][10] This initiates a signaling cascade leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately, cell proliferation and survival.[5][6][9]

Mechanism of Inhibition

BTK inhibitors that utilize a pyrimidine-based scaffold, such as the first-in-class drug Ibrutinib, effectively shut down this pro-survival signaling.[7][9] The pyrimidine core anchors the drug in the ATP pocket, while other parts of the molecule can form additional interactions. Ibrutinib, for instance, contains an acrylamide group positioned to form an irreversible covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition.[6][7][9] This blockade of BTK activity prevents downstream signaling, inhibits proliferation, and induces apoptosis in the cancerous B-cells.[8][9]

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental Protocols for Compound Evaluation

The following protocols provide a standard workflow for synthesizing and evaluating the anti-cancer potential of novel compounds derived from (1R)-1-pyrimidin-2-ylethanamine.

Caption: Preclinical Evaluation Workflow for Novel Kinase Inhibitors.

Protocol 1: Synthesis of a Representative Inhibitor Intermediate

This protocol outlines a representative amide coupling reaction, a common step in elaborating the (1R)-1-pyrimidin-2-ylethanamine core.

Objective: To couple (1R)-1-pyrimidin-2-ylethanamine with a carboxylic acid-containing fragment to form a key amide bond.

Materials:

-

(1R)-1-pyrimidin-2-ylethanamine

-

Carboxylic acid of interest (e.g., 4-phenoxybenzoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of (1R)-1-pyrimidin-2-ylethanamine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide product.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Causality: HATU is a highly efficient peptide coupling reagent that minimizes racemization of the chiral center. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion. The aqueous workup removes unreacted starting materials and coupling reagents.

Protocol 2: In Vitro BTK Kinase Inhibition Assay (TR-FRET)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of BTK.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Test compound stock solution (in DMSO)

-

Biotinylated peptide substrate

-

ATP

-

Kinase reaction buffer

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC) conjugate

-

TR-FRET detection buffer

-

Low-volume 384-well assay plates

Procedure:

-

Prepare a serial dilution of the test compound in kinase reaction buffer (e.g., 11-point, 3-fold dilution starting from 10 µM).

-

In a 384-well plate, add the diluted test compound and recombinant BTK enzyme. Also include positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

-

Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding TR-FRET detection buffer containing EDTA, the Europium-labeled antibody, and the SA-APC conjugate.

-

Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Calculate the ratio of the two emission signals. Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of 0% and 100% inhibition controls on every plate is essential for data normalization and ensures the validity of the calculated IC₅₀ values. A robust Z'-factor should be calculated to assess assay quality.

Protocol 3: Cell-Based Viability Assay (CellTiter-Glo®)

This assay assesses the effect of the compound on the viability of cancer cells, providing a measure of its cytotoxic or cytostatic activity.[12][13][14]

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a test compound in a relevant cancer cell line (e.g., TMD8, a DLBCL line with active BCR signaling).

Materials:

-

TMD8 cells (or other suitable B-cell malignancy line)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound stock solution (in DMSO)

-

Opaque-walled 96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed TMD8 cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere/acclimate overnight.

-

Prepare a serial dilution of the test compound in culture medium.

-

Treat the cells with the diluted compound. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated control wells and plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ value.

Causality: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[14] A decrease in the luminescent signal directly correlates with a reduction in cell viability caused by the test compound.

Protocol 4: Western Blot for Target Engagement and Downstream Signaling

This protocol verifies that the compound inhibits BTK activity within the cell by measuring the phosphorylation status of BTK and its direct substrate, PLCγ2.[10][15]

Objective: To assess the dose-dependent inhibition of BTK and PLCγ2 phosphorylation in cancer cells treated with the test compound.

Materials:

-

TMD8 cells

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-Actin (loading control).

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Seed TMD8 cells and treat with increasing concentrations of the test compound (and a vehicle control) for 2-4 hours.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein amounts and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-BTK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein and the loading control (β-Actin) to ensure equal protein loading.